

## Application Notes and Protocols: Enhancing t-PA Fibrinolytic Activity with DS-1040

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | DS-1040 Tosylate |           |
| Cat. No.:            | B560596          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Thromboembolic diseases, such as stroke and pulmonary embolism, are a leading cause of morbidity and mortality worldwide. The primary therapeutic strategy for these conditions often involves the use of fibrinolytic agents, such as tissue-type plasminogen activator (t-PA), to dissolve the occlusive thrombus. However, the efficacy of t-PA can be limited by endogenous inhibitory mechanisms. One such mechanism involves the Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), which, in its activated form (TAFIa), attenuates fibrinolysis.

DS-1040 is a novel, orally available, small molecule inhibitor of TAFIa. By selectively inhibiting TAFIa, DS-1040 enhances the efficacy of endogenous and exogenous t-PA, promoting more efficient clot dissolution. These application notes provide a summary of the quantitative data supporting the use of DS-1040 to enhance t-PA fibrinolytic activity and detailed protocols for key in vitro and in vivo experiments.

### **Data Presentation**

The following tables summarize the key quantitative data for DS-1040.

Table 1: In Vitro Inhibitory Activity of DS-1040



| Target Enzyme               | IC50 (nmol/L) | Selectivity (fold vs. CPN) | Reference |
|-----------------------------|---------------|----------------------------|-----------|
| Human TAFIa                 | 5.92          | > 510,000                  | [1]       |
| Carboxypeptidase N<br>(CPN) | 3,020,000     | -                          | [1]       |

Table 2: Pharmacodynamic Effects of DS-1040 in Preclinical and Clinical Studies

| Study Type             | Model/Subject                                   | Key Findings                                                                                                                           | Reference |
|------------------------|-------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Preclinical (In Vivo)  | Tissue factor-induced rat microthrombosis model | Intravenously<br>administered DS-1040<br>reduced existing fibrin<br>clots.                                                             | [1]       |
| Preclinical (In Vivo)  | Rat model                                       | DS-1040 significantly augmented plasma D-dimer levels in the presence of a subtherapeutic dose of recombinant t-PA.                    | [1]       |
| Phase 1 Clinical Trial | Healthy Human<br>Volunteers                     | DS-1040 caused a<br>substantial dose-<br>dependent and time-<br>dependent decrease<br>in TAFIa activity and in<br>50% clot lysis time. | [2]       |
| Phase 1 Clinical Trial | Healthy Human<br>Volunteers                     | Increased levels of D-dimer, indicative of endogenous fibrinolysis, were observed following DS-1040 treatment.                         | [2]       |



# Experimental Protocols In Vitro Plasma Clot Lysis Assay

This assay is used to determine the effect of DS-1040 on t-PA-mediated fibrinolysis in a plasma environment.

#### Materials:

- Human platelet-poor plasma (PPP)
- DS-1040
- Recombinant tissue-type plasminogen activator (t-PA)
- Thrombin
- Calcium chloride (CaCl<sub>2</sub>)
- Tris-buffered saline (TBS)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

#### Protocol:

- Prepare a stock solution of DS-1040 in a suitable solvent (e.g., DMSO) and make serial dilutions in TBS.
- In a 96-well plate, add 20 μL of PPP to each well.
- Add 10 μL of the DS-1040 dilution or vehicle control to the appropriate wells.
- Add 10 μL of a t-PA solution (at a concentration that induces sub-maximal lysis) to each well.
- Initiate clot formation by adding a mixture of thrombin and CaCl2.
- Immediately place the plate in a microplate reader pre-warmed to 37°C.



- Monitor the change in optical density (OD) at 405 nm over time. The increase in OD reflects clot formation, and the subsequent decrease indicates clot lysis.
- The time to 50% clot lysis is calculated for each condition. A shorter time in the presence of DS-1040 indicates enhanced t-PA fibrinolytic activity.

## In Vivo Tissue Factor-Induced Rat Microthrombosis Model

This model is used to evaluate the in vivo efficacy of DS-1040 in enhancing the dissolution of pre-formed fibrin clots.

#### Materials:

- Male Sprague-Dawley rats
- DS-1040
- · Recombinant tissue factor
- Recombinant t-PA (optional, for combination studies)
- Anesthesia (e.g., isoflurane)
- Saline
- Blood collection supplies
- Lung tissue processing reagents (for histology)

#### Protocol:

- Anesthetize the rats according to approved institutional protocols.
- Induce microthrombosis by intravenous injection of a solution containing recombinant tissue factor. This leads to the formation of fibrin clots primarily in the lungs.







- After a set period to allow for clot formation (e.g., 30 minutes), administer DS-1040 intravenously or orally at the desired dose. A control group should receive the vehicle.
- In combination studies, a sub-therapeutic dose of t-PA can be administered with or after DS-1040.
- At a predetermined time point after treatment, collect blood samples for the measurement of D-dimer levels.
- Euthanize the animals and perfuse the lungs with saline.
- Excise the lungs for histological analysis to visualize and quantify the presence of fibrin clots.
   A reduction in the number and size of fibrin clots in the DS-1040-treated group compared to the control group indicates enhanced fibrinolysis.

## **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of DS-1040 in enhancing t-PA-mediated fibrinolysis.





Click to download full resolution via product page

Caption: In Vitro Plasma Clot Lysis Assay Workflow.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Fibrinolytic potential of DS-1040, a novel orally available inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A first-in-human study of DS-1040, an inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor, in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Enhancing t-PA
  Fibrinolytic Activity with DS-1040]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b560596#using-ds-1040-to-enhance-t-pa-fibrinolytic-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com